(E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide
Overview
Description
(E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzoic acid derivatives and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyaceto hydrazide
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide .
Uniqueness
(E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide is unique due to its specific substitution pattern and the presence of both diethylamino and hydroxy functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23) |
InChI Key |
WLKOCYWYAWBGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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